1-Amino-4-methylpiperazine dihydrochloride monohydrate
Description
1-Amino-4-methylpiperazine dihydrochloride monohydrate (CAS: N/A) is a piperazine derivative characterized by a six-membered ring with two nitrogen atoms at positions 1 and 2. The compound features an amino group (-NH₂) at position 1 and a methyl group (-CH₃) at position 4, with two hydrochloride counterions and a water molecule in its crystalline structure. It serves as a critical intermediate in synthesizing pharmaceuticals like Rifampicin, an antibiotic used to treat tuberculosis . Its synthesis typically involves refluxing 1-amino-4-methylpiperazine with aromatic aldehydes in ethanol, yielding Schiff base derivatives .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H17Cl2N3O |
|---|---|
Molecular Weight |
206.11 g/mol |
IUPAC Name |
4-methylpiperazin-1-amine;hydrate;dihydrochloride |
InChI |
InChI=1S/C5H13N3.2ClH.H2O/c1-7-2-4-8(6)5-3-7;;;/h2-6H2,1H3;2*1H;1H2 |
InChI Key |
UPJWXQREHFVMHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)N.O.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of 1-Methyl-4-nitrosopiperazine
The most advanced method involves hydrogenating 1-methyl-4-nitrosopiperazine using a paramagnetic Pd/Fe₃O₄-FeO catalyst in a three-phase system (water, organic solvent, catalyst). The reaction proceeds under 5.0 MPa hydrogen pressure at 50°C for 5 hours, achieving 60–86% yield and 95–99.9% purity. Key advantages include:
-
High selectivity : The three-phase system prevents over-reduction to N-1-methylpiperazine by sequestering the product in the aqueous layer, minimizing contact with the catalyst.
-
Solvent system : A water-halogenated hydrocarbon mixture (e.g., dichloromethane or chlorobenzene) enables efficient phase separation, simplifying catalyst recovery.
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst loading | 5–10 wt% | Higher loading reduces reaction time |
| Hydrogen pressure | 4.5–5.5 MPa | Excess pressure risks side reactions |
| Temperature | 45–55°C | >60°C degrades product |
Hydrazine Hydrate Cyclization
An alternative route cyclizes nitrogen mustard hydrochloride with hydrazine hydrate. However, this method faces limitations:
-
Toxicity : Hydrazine hydrate is highly toxic and flammable, complicating large-scale operations.
-
Byproduct formation : Uncontrolled cyclization generates N-methylpiperazine impurities, necessitating rigorous purification.
Purification and Isolation Strategies
Phase-Transfer Catalyzed Ketal Formation
Post-synthesis purification leverages phase-transfer catalysts (e.g., tetrabutylammonium bromide) to convert 1-amino-4-methylpiperazine into a water-insoluble ketal intermediate. The process involves:
-
Reacting the crude product with methyl isobutyl ketone or cyclohexanone in dichloromethane.
-
Hydrolyzing the ketal with dilute HCl to regenerate the free base.
Performance Metrics
| Step | Yield | Purity |
|---|---|---|
| Ketal formation | 85–90% | 92–95% |
| Hydrolysis | 95–98% | 98–99% |
Solvent Extraction and Distillation
A dual-solvent system (water + aromatic hydrocarbon) isolates the free base via reduced-pressure distillation. Toluene or xylene extracts impurities, while the product remains in the aqueous phase. Subsequent distillation under ≤1 mmHg vacuum yields ≥99% pure 1-amino-4-methylpiperazine.
Conversion to Dihydrochloride Monohydrate
Acidification and Crystallization
The free base is treated with concentrated HCl in a 1:2 molar ratio, followed by controlled evaporation to precipitate the dihydrochloride salt. Monohydrate formation requires:
-
Humidity control : Crystallization at 60–70% relative humidity ensures consistent hydrate stoichiometry.
-
Temperature gradient : Cooling from 50°C to 10°C over 6 hours maximizes crystal size and purity.
Characterization Data
| Property | Value | Method |
|---|---|---|
| Melting point | 178–181°C | DSC |
| Water content | 5.2–5.8% | Karl Fischer titration |
| Chloride assay | 98.5–101.3% | Ion chromatography |
Industrial-Scale Considerations
Chemical Reactions Analysis
1-Amino-4-methylpiperazine dihydrochloride monohydrate can participate in various chemical reactions:
- Substitution Reactions: It can undergo nucleophilic substitution reactions due to the amino group. Common reagents include alkyl halides or acyl chlorides.
- Oxidation and Reduction Reactions: Depending on reaction conditions, it may be oxidized or reduced.
- Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Major products formed from these reactions include derivatives of 1-amino-4-methylpiperazine.
Scientific Research Applications
Medicinal Chemistry Applications
1-Amino-4-methylpiperazine dihydrochloride monohydrate serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Notably, it is involved in the production of:
- Rifampicin : An antibiotic effective against tuberculosis and other bacterial infections. The synthesis pathway includes the use of 1-amino-4-methylpiperazine as a key starting material, demonstrating its importance in developing treatments for serious infectious diseases .
- Other Pharmaceutical Compounds : It is utilized in the synthesis of various derivatives such as:
Synthesis Pathways
The synthesis of 1-amino-4-methylpiperazine dihydrochloride involves several chemical reactions, including:
- Methylation and Hydrolysis : Starting from piperazine hexahydrate, methylation followed by hydrolysis leads to the formation of 1-amino-4-methylpiperazine. This process is critical for generating high-purity intermediates for pharmaceutical applications .
- Nitrosation and Reduction : The compound can also be synthesized via a nitrosation reaction, where sodium nitrite is added to N-methylpiperazine under controlled conditions, followed by reduction using zinc powder, resulting in high yields of the desired product .
Material Science Applications
In addition to its pharmaceutical uses, this compound has applications in material science:
- Nanoparticle Synthesis : It acts as a solvating and stabilizing agent in the preparation of silver nanoparticles, which are essential for various applications including catalysis and antimicrobial agents. The ability to stabilize nanoparticles underpins its utility in nanotechnology .
Case Study 1: Synthesis of Rifampicin
In a study focused on optimizing the synthesis of rifampicin, researchers demonstrated that using 1-amino-4-methylpiperazine as an intermediate significantly improved yield and purity compared to traditional methods. The process involved multiple steps including nitrosation and reduction, achieving a yield exceeding 90% with minimal side products .
Case Study 2: Nanoparticle Formation
A research project investigated the role of 1-amino-4-methylpiperazine in synthesizing uniform silver nanoparticles (<10 nm). The study highlighted how this compound facilitated the stabilization of nanoparticles during synthesis, leading to enhanced properties such as increased surface area and reactivity .
Summary Table of Applications
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Intermediate for Rifampicin | Effective treatment for tuberculosis |
| Synthesis of various bioactive compounds | Broad spectrum antibiotic potential | |
| Material Science | Stabilizing agent for silver nanoparticles | Enhanced stability and reactivity |
Mechanism of Action
The exact mechanism by which 1-Amino-4-methylpiperazine dihydrochloride monohydrate exerts its effects depends on its specific application. It may interact with cellular targets, modulate enzymatic activity, or influence biological pathways.
Comparison with Similar Compounds
Structural Features
Analytical Characterization
Physicochemical Properties and Stability
- Hydrate Forms: Monohydrate forms (e.g., 1-Amino-4-methylpiperazine, Pramipexole) improve solubility but may increase hygroscopicity .
- Hydrochloride Salts : Enhance stability and bioavailability; Meclizine and Carpipramine dihydrochlorides show >95% purity in pharmacopeial standards .
- Thermal Stability : Piperazine derivatives with aromatic groups (e.g., Meclizine) exhibit higher melting points (>200°C) compared to simpler analogs .
Biological Activity
1-Amino-4-methylpiperazine dihydrochloride monohydrate (AMP) is a derivative of piperazine that has gained attention for its diverse biological activities and applications in pharmaceutical chemistry. This compound serves as an important intermediate in the synthesis of various therapeutic agents, including antibiotics and psychoactive drugs. This article reviews the biological activity of AMP, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
1-Amino-4-methylpiperazine (AMP) features a piperazine ring with an amino group and a methyl substituent. Its chemical structure can be represented as follows:
AMP is commonly used in the synthesis of various biologically active compounds, including the antibiotic rifampicin, which is crucial for treating tuberculosis and other bacterial infections .
Biological Activities
AMP exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that AMP derivatives possess significant antimicrobial properties against various pathogens. For instance, Schiff bases synthesized from AMP have demonstrated notable antibacterial effects .
- Antipsychotic Effects : As a precursor in the synthesis of psychoactive drugs, AMP has been linked to compounds that exhibit antipsychotic properties, impacting serotonin receptor activity .
- Anticancer Potential : Recent research indicates that certain AMP derivatives can inhibit cancer cell proliferation. For example, specific derivatives have shown promising results against triple-negative breast cancer (TNBC) cell lines .
Data Table: Biological Activities of AMP Derivatives
Case Study 1: Antimicrobial Efficacy
A study synthesized several Schiff bases from AMP and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, suggesting their potential as new antimicrobial agents .
Case Study 2: Neuropharmacological Effects
Research focusing on the neuropharmacological effects of AMP derivatives revealed that certain compounds showed antagonistic activity at serotonin receptors (5-HT6R and 5-HT3R). These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's disease by modulating neurotransmitter systems .
The biological activities of AMP and its derivatives are attributed to their ability to interact with various biological targets:
- Serotonin Receptors : Some derivatives act as agonists or antagonists at serotonin receptors, influencing mood and cognitive functions.
- Enzyme Inhibition : Certain AMP derivatives inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in the context of Alzheimer’s disease treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-amino-4-methylpiperazine dihydrochloride monohydrate, and how can purity be validated?
- Methodology : The synthesis typically involves alkylation of piperazine derivatives followed by hydrochlorination. For example, similar compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) are synthesized via nucleophilic substitution of 4-chloronitrobenzene with N-methylpiperazine in DMF under basic conditions (e.g., K₂CO₃), followed by nitro-group reduction and salt formation with HCl .
- Purity Validation : Use HPLC (≥98% purity threshold) and GC for volatile impurities. Structural confirmation via ¹H/¹³C NMR and FT-IR to verify amine and hydrochloride functional groups .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid skin/eye contact due to corrosive properties (as observed in structurally related piperazine hydrochlorides) .
- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Long-term storage (>6 months) is discouraged due to potential decomposition into hazardous byproducts (e.g., chlorinated amines) .
Q. How can researchers characterize the crystalline structure of this compound?
- Techniques : Single-crystal X-ray diffraction (SCXRD) is preferred for determining hydrate stoichiometry and chloride coordination. For example, similar monohydrate salts (e.g., meclizine dihydrochloride) crystallize in monoclinic systems (space group P2₁/c) with hydrogen-bonded water molecules .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and temperature conditions, and how can degradation products be identified?
- Stability Studies : Conduct accelerated stability testing (e.g., 40°C/75% RH for 4 weeks). Monitor via LC-MS for degradation products like 4-methylpiperazine (via deamination) or chlorinated derivatives (from HCl dissociation) .
- pH Sensitivity : Stability decreases above pH 7 due to amine deprotonation. Use buffered solutions (pH 4–6) for biological assays .
Q. What contradictory findings exist in the literature regarding its biochemical interactions, and how can they be resolved?
- Contradictions : Some studies report receptor antagonism (e.g., 5-HT₃), while others note non-specific binding.
- Resolution : Perform competitive binding assays with radiolabeled ligands (e.g., [³H]-GR65630 for 5-HT₃) under controlled ionic conditions (Na⁺/K⁺ buffers) to isolate target-specific effects .
Q. How can computational modeling predict the compound’s interactions with enzymatic targets?
- Approach : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding to receptors like dopamine D₂ or histamine H₁. Validate with in vitro enzyme inhibition assays (IC₅₀ comparisons) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
